![molecular formula C8H9ClN2O3 B1361748 ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 946061-21-8](/img/structure/B1361748.png)
ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known by other names such as 5-Chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate includes a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule isInChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3
. Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate are not detailed in the retrieved sources, pyrazoles in general are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The molecular weight of ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate is 216.62 g/mol . It has a computed XLogP3-AA value of 1.2, indicating its lipophilicity . The compound has a topological polar surface area of 61.2 Ų .Scientific Research Applications
Biological Applications
Pyrazole derivatives, including ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, have been found to exhibit a variety of biological properties . These include:
- Antibacterial : They can be used in the synthesis of compounds with antibacterial properties .
- Anti-inflammatory : Some pyrazole derivatives have shown anti-inflammatory effects .
- Anti-cancer : Certain pyrazole compounds have demonstrated anti-cancer properties .
- Analgesic : Pyrazole derivatives can also act as pain relievers .
- Anticonvulsant : These compounds may be used in the treatment of seizures .
- Anthelmintic : Pyrazole derivatives can be used to expel or destroy parasitic worms .
- Antioxidant : They can act as antioxidants, helping to protect cells from damage .
- Herbicidal : Pyrazole compounds can also be used as herbicides .
Physical-Chemical Applications
Pyrazole derivatives are versatile as synthetic intermediates in preparing relevant chemicals in physical-chemical fields . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Material Science Applications
In the field of material science, pyrazole derivatives have shown potential. They have diverse and valuable synthetical, biological, and photophysical properties .
Industrial Applications
Pyrazole derivatives, including ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate, are used in the synthesis of industrially crucial chemicals . They are also used in the synthesis of antimicrobial compounds .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-8(13)6-5(4-12)7(9)11(2)10-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPOBLYUNYIKSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650116 | |
Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
946061-21-8 | |
Record name | Ethyl 5-chloro-4-formyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.